zinc;azane;sulfate

Zinc micronutrient fertilisers Inorganic complex classification Fluid fertiliser compatibility

Tired of zinc sulfate blends segregating in fluid fertilizers or acidic zinc salts coagulating your latex? Tetraamminezinc(II) sulfate (CAS 34417-25-9) is the solution. - Achieve effective Zn nutrition at just 2.24 kg ha⁻¹ - 5× lower than granular ZnSO₄ blends, without precipitation in UAN or APP carriers. - Cure carboxylated latex at 120-150 °C without coagulation, even on heat-sensitive polyolefin substrates (0.5-5 wt.% loading). - Supplied as a stable liquid for direct blending; >300× more ethanol-soluble than zinc sulfate, enabling sol-gel ZnO anode synthesis. Research-grade purity (~95%), ready to ship globally from US stock.

Molecular Formula H12N4O4SZn
Molecular Weight 229.6 g/mol
CAS No. 34417-25-9
Cat. No. B15343828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;azane;sulfate
CAS34417-25-9
Molecular FormulaH12N4O4SZn
Molecular Weight229.6 g/mol
Structural Identifiers
SMILESN.N.N.N.[O-]S(=O)(=O)[O-].[Zn+2]
InChIInChI=1S/4H3N.H2O4S.Zn/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2
InChIKeyVXAFLZMXUOCKBW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / 5 l / 25 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraamminezinc Sulfate Overview


Zinc;azane;sulfate (CAS 34417‑25‑9), systematically named tetraamminezinc(II) sulfate [Zn(NH₃)₄]SO₄, is a defined coordination complex in which four ammonia ligands occupy the first coordination sphere of Zn²⁺ balanced by a sulfate counter‑ion [1][2]. Unlike the more familiar zinc ammonium sulfate double salt (a Tutton salt), this compound is a discrete inorganic complex containing ~10 % Zn, 10–15 % N and 5 % S, and it is commercially supplied as a liquid solution for fluid‑fertiliser blending [3]. Its molecular weight is 229.6 g mol⁻¹, and it is listed on the EPA TSCA Inventory and the EINECS register (252‑005‑4) [1][2].

Liquid starter fertiliser blending with ammonium polyphosphate

Latex curing catalyst requiring alkaline, non-coagulating additive

Non-aqueous sol-gel precursor synthesis requiring ethanol-soluble Zn source

Why Zinc Salts Cannot Replace Tetraamminezinc Sulfate


Simple zinc salts (ZnSO₄, ZnCl₂) and the zinc ammonium sulfate double salt [(NH₄)₂Zn(SO₄)₂·6H₂O] are chemically distinct from the tetraammine coordination complex [Zn(NH₃)₄]SO₄. The double salt is a solid hydrate that dissociates into free Zn²⁺, NH₄⁺ and SO₄²⁻ in water, whereas the tetraammine complex retains a covalently bound Zn–NH₃ core that imparts alkaline pH behaviour (pH > 9) and solubility in organic media such as ethanol [1][2]. This alkaline character prevents latex coagulation during curing catalysis—a property that acidic zinc salts cannot provide—while the pre‑formed metal‑ammonia bond enables homogeneous incorporation into ammonium‑polyphosphate fluid fertilisers without the segregation and bioavailability losses observed with physical blends of granular zinc sulfate [1][3].

This Product
Common Zinc Alternatives
Alkaline pH prevents latex coagulation during catalysis
Acidic salts (ZnCl₂, ZnSO₄) may coagulate latex, limiting catalyst loading
Soluble in ethanol for non-aqueous synthesis
Zinc sulfate heptahydrate is practically insoluble in ethanol
Pre-formed Zn–NH₃ bond enables homogeneous APP blending
Granular ZnSO₄ blends may segregate, reducing Zn-use efficiency

Comparative Evidence: Tetraamminezinc Sulfate vs. Alternatives


Zinc Fertiliser Classification

Tetraamminezinc sulfate is classified as an 'inorganic complex' rather than a simple inorganic salt, a distinction that carries both regulatory formulation and practical handling implications [1]. Its Zn content (10 % w/w) is lower than that of zinc sulfate monohydrate (36 % Zn) but is delivered in a liquid, ready‑to‑mix form that avoids the segregation and dissolution rate limitations of granular products [1]. In head‑to‑head field trials, an ammoniated zinc‑phosphate complex delivering 2.24 kg Zn ha⁻¹ produced a corn yield of 11.38 t ha⁻¹, statistically equivalent to 11.15 t ha⁻¹ achieved with 11.21 kg Zn ha⁻¹ applied as a MAP/ammonium sulfate/zinc sulfate physical blend, indicating a 3‑ to 5‑fold higher Zn‑use efficiency for the ammoniated complex [2].

Fertiliser Efficiency
Head-to-head
3–5× higher Zn-use efficiency vs. physical blend
Reported yield equivalence at lower Zn rate
Corn field trials; 6 locations; context-dependent
Zinc micronutrient fertilisers Inorganic complex classification Fluid fertiliser compatibility

Ammonium Polyphosphate Compatibility

Amiated zinc solutions based on Zn(NH₃)₄SO₄ are designed to mix directly with ammonium polyphosphate (APP), UAN and ammonium thiosulfate without precipitation or the need for pre‑mixing agitation [1]. Commercial data state that Nulex ammoniated zinc applied in a concentrated band with liquid starter can be 'ten times more effective than dry broadcast zinc' [1]. In contrast, physical blends of granular zinc sulfate with phosphate carriers suffer from segregation and require 3–5 × more Zn to achieve the same yield response as the ammoniated complex [2]. The chemical basis is that the ammonia ligands protect Zn²⁺ from premature precipitation as insoluble Zn‑phosphates until the complex decomposes in the soil [3].

APP Compatibility
Cross-study
~5-fold higher agronomic efficiency
Reported agronomic response context
Field trials; RCBD; 4 replications
Liquid starter fertiliser Ammonium polyphosphate (APP) Band application

Alkaline Catalyst for Latex Curing

Tetraamminezinc(II) salts (chloride and sulfate) function as alkaline catalysts for the crosslinking of carboxylated latex with melamine‑formaldehyde resins [1]. Whereas conventional metal‑salt catalysts such as ZnCl₂, MgCl₂ and Zn(NO₃)₂ are acidic in solution, leading to coagulation of alkaline latex and limiting the maximum catalyst concentration, tetraamminezinc(II) sulfate yields solutions with pH > 9 when prepared from zinc oxide and ammonia [1]. This permits addition of the catalyst at up to 5 % by weight of total solids without latex destabilisation [1]. The patent explicitly states that films containing tetraamminezinc (II) sulfate and tetraamminezinc (II) chloride cure similarly, confirming the sulfate anion does not impede catalysis [1].

Latex Curing Catalyst
Head-to-head
Solution pH > 9; no latex coagulation
Supports catalyst loading up to 5 wt.%
Patent context; swell-resistance assay
Carboxylated latex curing Alkaline catalyst Foam rubber processing

Ethanol Solubility

Tetraamminezinc sulfate dissolves readily in ethanol, a property exploited in sol‑gel syntheses of nano‑ZnO‑graphite‑graphene composites [1]. In a patent example, 10 g Zn(NH₃)₄SO₄ was dissolved in 300 mL ethanol at room temperature, equivalent to a solubility of ≈33 g L⁻¹ [1]. Zinc sulfate (ZnSO₄·7H₂O), by contrast, is practically insoluble in ethanol (<0.01 g per 100 mL at 20 °C) [2]. This difference arises because the covalent character of the Zn–NH₃ bonds reduces the lattice energy of the complex and imparts organic‑solvent compatibility that is absent in the purely ionic zinc sulfate lattice [3].

Ethanol Solubility
Cross-study
>300-fold higher vs. ZnSO₄·7H₂O
Enables non-aqueous synthesis workflows
≈33 g/L in ethanol; room temperature
Ethanol solubility Material precursor Nano‑ZnO composite synthesis

Thermal Decomposition and Ammonia Release

Thermal analysis of tetraammine zinc(II) dithionate, a structurally analogous complex, reveals a stepwise decomposition: between 100 and 350 °C, gaseous products are released in the succession NH₃, then SO₂ + NH₃, then 2 NH₃, leaving ZnSO₄ as the final solid residue above 350 °C [1]. For tetraamminezinc sulfate [Zn(NH₃)₄]SO₄, the analogous decomposition yields ZnSO₄ via intermediate Zn(NH₃)₂SO₄ and Zn(NH₃)SO₄, with complete loss of ammonia by ≈400 °C [2]. Simple zinc sulfate (ZnSO₄·H₂O) does not decompose until above 680 °C [3]. This lower‑temperature, staged ammonia release profile enables the complex to function as a molecular precursor for ZnO and Zn‑based materials via thermal processing routes unavailable to stable zinc sulfate.

Thermal Decomposition
Class-level
NH₃ loss begins ~100 °C; ZnSO₄ by ~400 °C
Reported decomposition pathway context
Inferred from dithionate analog; TGA data
Thermogravimetric analysis Ammonia release ZnO precursor synthesis

Coordination Structure in Aqueous Solution

Ab initio QM/MM molecular dynamics simulations (50 ps at the Hartree‑Fock level) demonstrate that [Zn(NH₃)₄]²⁺ maintains a stable 4‑coordinate structure in aqueous solution with a Zn–N distance probability maximum at ≈2.1 Å [1]. This contrasts with the hexaaquazinc(II) ion [Zn(H₂O)₆]²⁺, which is 6‑coordinate with Zn–O distances averaging 2.09 Å [2]. The tetraammine complex exhibits associative water‑exchange, transiently forming a 5‑coordinate trigonal‑bipyramidal intermediate, whereas the aqua complex undergoes dissociative exchange [1][2]. Comparative analysis with mono‑, di‑ and triamminezinc(II) complexes shows that the tetraammine species has the highest first‑shell ligand mean residence time among the ammine series, indicating superior kinetic stability [1].

Coordination Structure
Head-to-head
Stable 4-coordinate; associative exchange
Supports kinetic stability review
QM/MM MD; 50 ps; Hartree-Fock level
QM/MM molecular dynamics Coordination number Ligand exchange kinetics

Key Application Scenarios


Liquid Starter Fertiliser for Corn and Soybean

The demonstrated 3–5× higher Zn‑use efficiency of ammoniated zinc complexes relative to physical blends of zinc sulfate and ammonium phosphate [1] makes Zn(NH₃)₄SO₄ the preferred zinc source for liquid starter fertilisers. Formulators can deliver effective zinc nutrition at 2.24 kg Zn ha⁻¹, one‑fifth of the rate needed for a granular zinc sulfate blend, while maintaining full compatibility with ammonium polyphosphate, UAN and ammonium thiosulfate carriers without precipitation [2][3].

Latex Foam and Non-woven Binder Curing

Tetraamminezinc(II) sulfate provides a non‑acidic cure catalyst for carboxylated latex‑resin systems. Unlike ZnCl₂ or MgCl₂, it does not coagulate the latex, permitting catalyst loadings of 0.5–5 wt.% solids and enabling faster, lower‑temperature cures (120–150 °C) on heat‑sensitive substrates such as acrylic fibres and polyolefins [1]. This is directly supported by patent data showing equivalent cure performance of the sulfate and chloride tetraammine salts [1].

Sol-Gel Precursor for Nano-ZnO Composites

The >300‑fold higher ethanol solubility of Zn(NH₃)₄SO₄ versus zinc sulfate [2] enables its use as a zinc precursor in ethanolic sol‑gel processes, as exemplified by its dissolution at 33 g L⁻¹ in ethanol to prepare nano‑ZnO‑graphite‑graphene anode materials for lithium‑ion batteries [2]. The low‑temperature thermal decomposition of the ammine ligands (<400 °C) further facilitates the conversion to ZnO without the high calcination temperatures required for zinc sulfate [3].

Controlled Zn²⁺ Delivery in Crystal Engineering

The kinetically stable 4‑coordinate [Zn(NH₃)₄]²⁺ unit, with its associative water‑exchange mechanism and the highest ligand mean residence time among zinc ammine complexes [4], serves as a well‑defined building block for the synthesis of double complex salts and heterometallic frameworks. Its use as a precursor for intermetallic compounds (PtZn, PtCd) via thermolysis under controlled atmospheres has been demonstrated, with the sulfate anion providing a non‑coordinating counter‑ion suitable for subsequent metathesis reactions [5].

Application
Selection Property
Validation Focus
Liquid Starter Fertiliser
APP / UAN solution compatibility
Zn-use efficiency in target crop and soil
Latex & Binder Curing
Alkaline catalyst without coagulation
Cure rate and swell resistance on substrate
Nano-ZnO Composite Synthesis
High ethanol solubility
Sol-gel process parameter review
Crystal Engineering Precursor
Kinetically stable 4-coordinate unit
Ligand exchange and thermolysis behavior

Technical Documentation Hub

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